molecular formula C11H7N3O B14740759 2-Naphthoyl azide CAS No. 1208-11-3

2-Naphthoyl azide

Cat. No.: B14740759
CAS No.: 1208-11-3
M. Wt: 197.19 g/mol
InChI Key: CTMUHCFHEZQAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthoyl azide (CAS 1208-11-3) is a specialized organic azide compound with the molecular formula C 11 H 7 N 3 O and a molecular weight of 197.19 g/mol [ citation:1 ]. It serves as a versatile building block in organic synthesis and photochemical research. Its primary application is as a precursor in the Curtius rearrangement, a classic reaction where acyl azides decompose upon heating to form isocyanates, liberating nitrogen gas [ citation:2 ]. The resulting isocyanate can be trapped with nucleophiles like water or alcohols to yield primary amines or carbamate derivatives, respectively, providing a valuable route to aromatic amines from carboxylic acids [ citation:2 ]. This makes 2-naphthoyl azide particularly useful for introducing amine functionality in complex molecules, especially in pharmaceutical and materials science research where the naphthalene ring system is desirable. Beyond thermal reactions, 2-naphthoyl azide is a compound of significant interest in modern photochemical studies. Upon photoexcitation, it undergoes rapid decomposition to generate a singlet nitrene and an isocyanate [ citation:3 ]. Ultrafast spectroscopic studies have revealed that its excited-state lifetime is highly solvent-dependent and that the formation of the isocyanate correlates with the decay of its first singlet excited state (S 1 ) [ citation:3 ]. The singlet nitrene derived from 2-naphthoyl azide is known to have an exceptionally short lifetime, making it a subject of fundamental research into reactive intermediates [ citation:7 ]. Researchers also utilize its reactivity with amines, which proceeds via an addition-elimination mechanism involving a tetrahedral intermediate to form amide products [ citation:6 ]. Key Research Applications: • Precursor for the Curtius rearrangement to synthesize isocyanates, carbamates, and primary amines [ citation:2 ]. • Model compound for ultrafast spectroscopic studies of photochemical reaction mechanisms and nitrene chemistry [ citation:3 ]. • Starting material for the synthesis of amides through acylation reactions with primary and secondary amines [ citation:6 ]. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Organic azides can be thermally unstable and should be handled with appropriate safety precautions, including the use of personal protective equipment and behind a blast shield on a preparative scale. Azide salts must never be used with dichloromethane solvent, as this can lead to the formation of highly explosive diazidomethane [ citation:2 ].

Properties

CAS No.

1208-11-3

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

naphthalene-2-carbonyl azide

InChI

InChI=1S/C11H7N3O/c12-14-13-11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

CTMUHCFHEZQAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup :
    • Dissolve 2-naphthoyl chloride (10 mmol) in anhydrous acetone (50 mL) under nitrogen.
    • Add a solution of sodium azide (15 mmol) in water (10 mL) dropwise at 0°C.
  • Stirring :
    • Maintain the reaction at 0–5°C for 2 hours, then warm to room temperature and stir for 12 hours.
  • Workup :
    • Extract the product with dichloromethane (3 × 30 mL), wash with brine, dry over $$ \text{MgSO}_4 $$, and concentrate under reduced pressure.
  • Purification :
    • Recrystallize from hexane/ethyl acetate (9:1) to yield 2-naphthoyl azide as pale yellow crystals (85–90% yield).

Mechanism :
$$ \text{C}{11}\text{H}7\text{COCl} + \text{NaN}3 \rightarrow \text{C}{11}\text{H}7\text{CON}3 + \text{NaCl} $$

Advantages :

  • High yield and scalability.
  • Minimal side products due to the stability of acyl chlorides.

Limitations :

  • Requires handling toxic acyl chlorides and explosive sodium azide.

Synthesis via Acyl Hydrazide and Nitrous Acid

This two-step method converts 2-naphthoic acid to its hydrazide derivative, followed by oxidation with nitrous acid.

Step 1: Hydrazide Formation

  • Reaction :
    • Reflux 2-naphthoic acid (10 mmol) with thionyl chloride ($$ \text{SOCl}_2 $$, 20 mL) to form 2-naphthoyl chloride.
    • Add hydrazine hydrate (15 mmol) in ice-cold ethanol, stir for 4 hours.
  • Isolation :
    • Filter the precipitated 2-naphthoic hydrazide and dry (90% yield).

Step 2: Azide Formation

  • Diazotization :
    • Dissolve 2-naphthoic hydrazide (5 mmol) in 1 M HCl (20 mL) at 0°C.
    • Add sodium nitrite ($$ \text{NaNO}_2 $$, 6 mmol) in water (5 mL) dropwise.
  • Stirring :
    • Stir for 1 hour at 0°C, then extract with dichloromethane.
  • Purification :
    • Concentrate and recrystallize to obtain 2-naphthoyl azide (75–80% yield).

Mechanism :
$$ \text{C}{11}\text{H}7\text{CONHNH}2 + \text{HNO}2 \rightarrow \text{C}{11}\text{H}7\text{CON}3 + 2\text{H}2\text{O} $$

Advantages :

  • Avoids direct use of sodium azide.
  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yield due to intermediate isolation steps.
  • Requires stringent temperature control.

Synthesis Using Diphenyl Phosphorazidate (DPPA)

Diphenyl phosphorazidate (DPPA)-mediated synthesis offers a mild alternative, particularly for sensitive substrates.

Procedure:

  • Reaction Setup :
    • Dissolve 2-naphthoic acid (10 mmol) and DPPA (12 mmol) in dry tetrahydrofuran (THF, 30 mL).
    • Add triethylamine (15 mmol) dropwise at 0°C.
  • Stirring :
    • Warm to room temperature and stir for 6 hours.
  • Workup :
    • Quench with water (50 mL), extract with ethyl acetate, and dry over $$ \text{Na}2\text{SO}4 $$.
  • Purification :
    • Column chromatography (silica gel, hexane/ethyl acetate) yields 2-naphthoyl azide (80–85%).

Mechanism :
$$ \text{C}{11}\text{H}7\text{COOH} + (\text{PhO})2\text{P(O)N}3 \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}7\text{CON}3 + (\text{PhO})_2\text{P(O)OH} $$

Advantages :

  • Mild conditions and high functional group tolerance.
  • Avoids explosive intermediates.

Limitations :

  • Higher cost due to DPPA reagent.

Alternative Methods: Triphenylphosphine and Trichloroacetonitrile

A Mitsunobu-like approach activates 2-naphthoic acid for azide substitution.

Procedure:

  • Reaction :
    • Combine 2-naphthoic acid (10 mmol), triphenylphosphine (12 mmol), trichloroacetonitrile (15 mmol), and sodium azide (15 mmol) in acetonitrile (30 mL).
  • Stirring :
    • Reflux for 8 hours under nitrogen.
  • Workup :
    • Filter, concentrate, and purify via flash chromatography (70% yield).

Mechanism :

  • Triphenylphosphine and trichloroacetonitrile generate an activated intermediate, displacing the azide ion.

Advantages :

  • One-pot synthesis.
  • Applicable to sterically hindered acids.

Limitations :

  • Moderate yields and phosphorus byproduct removal.

Comparison of Methods

Method Yield Conditions Safety Concerns Cost
Acyl Chloride + NaN₃ 85–90% 0–25°C, 12 h High (NaN₃ toxicity) Low
Hydrazide + HNO₂ 75–80% 0°C, 2 steps Moderate (HNO₂ handling) Low
DPPA-Mediated 80–85% Room temp, 6 h Low High
Triphenylphosphine Route 70% Reflux, 8 h Moderate (Ph₃P byproduct) Moderate

Chemical Reactions Analysis

Types of Reactions: 2-Naphthoyl azide undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, 2-naphthoyl azide decomposes to form nitrenes and isocyanates

    Thermal Decomposition: Heating 2-naphthoyl azide can also lead to the formation of nitrenes and isocyanates.

Common Reagents and Conditions:

    Photolysis: UV light (typically around 350 nm) in various solvents.

    Thermal Decomposition: Elevated temperatures in inert or reactive atmospheres.

Major Products:

Scientific Research Applications

2-Naphthoyl azide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-naphthoyl azide involves its decomposition upon exposure to UV light or heat. This leads to the formation of singlet nitrenes and isocyanates. The singlet nitrenes can undergo various reactions, including insertion into C-H and C=C bonds, leading to the formation of new carbon-nitrogen bonds. The isocyanates formed can further react with nucleophiles to produce ureas and carbamates .

Comparison with Similar Compounds

Research Findings and Data

Photochemical Studies ()

  • Excitation Wavelength Dependence :
    • At 350 nm (S₀ → S₁ excitation), nitrene formation correlates with S₁ decay.
    • At 270 nm (S₀ → Sₙ excitation), nitrene forms within picoseconds via hot S₁ or higher states.
  • Solvent Effects :
    • S₁ lifetime in 2-naphthoyl azide decreases from 1.4 ps (cyclohexane) to 0.4 ps (acetonitrile) .

Q & A

Q. What analytical techniques are most robust for quantifying nitrene and isocyanate co-products?

  • Methodological Answer : Combine IR spectroscopy (isocyanate: ~2250 cm⁻¹; nitrene: ~3300 cm⁻¹) with trapping experiments (e.g., nitrene reaction with TEMPO for EPR analysis). Quantify isocyanate via derivatization with amines, followed by HPLC-UV analysis .

Experimental Design Considerations

Q. How can researchers optimize time-resolved spectroscopic setups for studying 2-naphthoyl azide photodynamics?

  • Methodological Answer : Employ femtosecond pump-probe systems with dual UV-vis and mid-IR detection to capture both electronic and vibrational transitions. Use high-repetition-rate lasers (1–5 kHz) to improve signal-to-noise ratios. Solvent choice should balance transparency in IR/UV regions and polarity requirements .

Q. What controls are essential when designing wavelength-dependent photolysis experiments?

  • Methodological Answer : Include dark controls (no light exposure) and monochromaticity checks (using bandpass filters). Normalize photon flux across wavelengths with a calibrated power meter. Repeat experiments under inert atmospheres (N₂/Ar) to exclude O₂-mediated side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.